2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid
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Overview
Description
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid is a complex organic compound that features a pyrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction allows for the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For instance, the compound may inhibit or activate enzymes, bind to receptors, or alter the expression of certain genes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid
- 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-chlorophenyl)acetic acid
- 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-nitrophenyl)acetic acid
Uniqueness
What sets 2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties. The methoxy group, for example, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it particularly valuable in certain applications.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-8-12(18(2)17-9)14(19)16-13(15(20)21)10-4-6-11(22-3)7-5-10/h4-8,13H,1-3H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIKGMJLWRMATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C2=CC=C(C=C2)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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